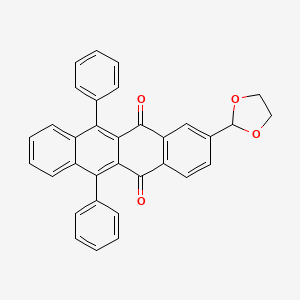
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione is an organic compound that features a tetracene backbone with a dioxolane ring and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione typically involves the following steps:
Formation of the Tetracene Backbone: This can be achieved through a series of Friedel-Crafts acylation reactions, followed by cyclization and aromatization steps.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via acetalization of the corresponding carbonyl compound with ethylene glycol in the presence of an acid catalyst.
Attachment of Phenyl Groups: The phenyl groups can be attached through Suzuki-Miyaura coupling reactions using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the tetracene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: Similar in structure but with a furan ring instead of a tetracene backbone.
1,3-Dioxanes: Compounds with a similar dioxolane ring but different core structures.
Uniqueness
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione is unique due to its combination of a tetracene backbone with a dioxolane ring and phenyl groups, which imparts distinct electronic and structural properties. This makes it particularly valuable in the fields of organic electronics and materials science.
Propiedades
Número CAS |
928362-67-8 |
|---|---|
Fórmula molecular |
C33H22O4 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
2-(1,3-dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione |
InChI |
InChI=1S/C33H22O4/c34-31-25-16-15-22(33-36-17-18-37-33)19-26(25)32(35)30-28(21-11-5-2-6-12-21)24-14-8-7-13-23(24)27(29(30)31)20-9-3-1-4-10-20/h1-16,19,33H,17-18H2 |
Clave InChI |
MDGWAXNQIBLAJY-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC3=C(C=C2)C(=O)C4=C(C5=CC=CC=C5C(=C4C3=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


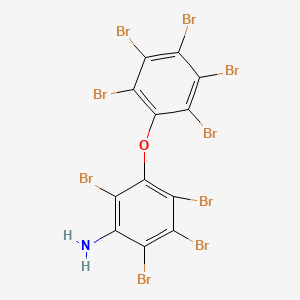
![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
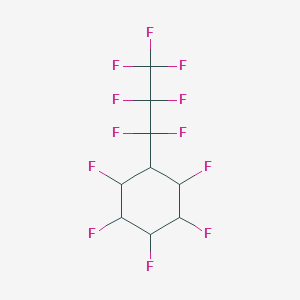
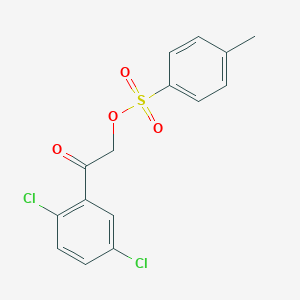
![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)

![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)

![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
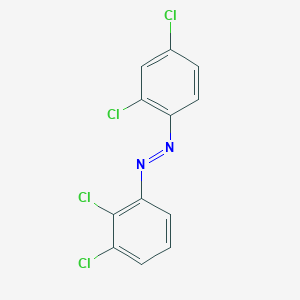
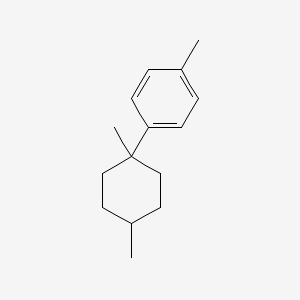
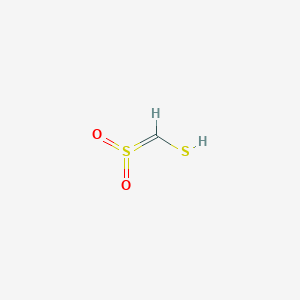
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
